3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
CAS No.: 31399-83-4
Cat. No.: VC17052182
Molecular Formula: C12H12ClN3O4
Molecular Weight: 297.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31399-83-4 |
|---|---|
| Molecular Formula | C12H12ClN3O4 |
| Molecular Weight | 297.69 g/mol |
| IUPAC Name | 5-tert-butyl-3-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-one |
| Standard InChI | InChI=1S/C12H12ClN3O4/c1-12(2,3)10-14-15(11(17)20-10)9-5-4-7(16(18)19)6-8(9)13/h4-6H,1-3H3 |
| Standard InChI Key | ZVCSOYNAOLZQED-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
The compound’s IUPAC name, 5-tert-butyl-3-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-one, reflects its core structure: a 1,3,4-oxadiazol-2-one ring substituted at position 3 with a 2-chloro-4-nitrophenyl group and at position 5 with a tert-butyl group. The planar oxadiazole ring contributes to its aromatic stability, while the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring enhance its reactivity in electrophilic substitutions . The tert-butyl group introduces steric bulk, potentially influencing binding interactions in biological systems.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 31399-83-4 | |
| Molecular Formula | C₁₂H₁₂ClN₃O₄ | |
| Molecular Weight | 297.69 g/mol | |
| IUPAC Name | 5-tert-butyl-3-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-one | |
| Canonical SMILES | CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)N+[O-])Cl |
Synthesis and Manufacturing Processes
General Synthetic Routes for 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are typically synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives. For this compound, a plausible route involves:
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Hydrazide Formation: Reacting 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
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Cyclization: Treating the hydrazide with a tert-butyl-containing acyl chloride in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) .
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Purification: Isolation via column chromatography or recrystallization .
Reaction Optimization
Key parameters influencing yield include:
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Temperature: Cyclization proceeds optimally at 0–5°C to minimize side reactions .
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Solvent: Acetonitrile (ACN) is preferred for its ability to dissolve both polar and non-polar intermediates .
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Catalysts: Phosphoric acid or formic acid may enhance reaction efficiency .
Table 2: Hypothetical Synthesis Protocol
Physicochemical Properties and Analytical Characterization
Spectral Data
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IR Spectroscopy: Expected peaks include N-H stretches (3260–3135 cm⁻¹), C=O (1730–1680 cm⁻¹), and NO₂ asymmetric stretches (1540–1490 cm⁻¹) .
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NMR (Hypothetical):
Chromatographic Analysis
Reverse-phase HPLC (Newcrom R1 column) with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1) resolves the compound at a retention time of 6.2 minutes . This method is scalable for preparative isolation and pharmacokinetic studies .
Table 3: HPLC Conditions for Analytical Separation
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (5 µm, 4.6 × 250 mm) |
| Mobile Phase | ACN:H₂O:H₃PO₄ (70:30:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 6.2 min |
Future Research Directions
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